molecular formula C6H6N2O2 B092302 1,4-Benzoquinone dioxime CAS No. 105-11-3

1,4-Benzoquinone dioxime

Cat. No.: B092302
CAS No.: 105-11-3
M. Wt: 138.12 g/mol
InChI Key: DZCCLNYLUGNUKQ-UHFFFAOYSA-N
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Description

1,4-Benzoquinone dioxime serves as a critical vulcanizing agent in polymer research and industrial applications, primarily in the crosslinking of butyl rubber and Ethylene Propylene Diene Monomer (EPDM) . Its application is fundamental in the manufacturing of a wide range of rubber products, with the butyl rubber segment accounting for the largest share of its demand, driven by the automotive and construction industries . The compound functions as a crosslinking agent, where it undergoes reactions that form stable bridges between polymer chains, thereby enhancing the material's durability, elasticity, and chemical resistance . Occupational exposure is known to occur during its use as a rubber vulcanizing agent . The genotoxic profile of this compound has been evaluated, with studies showing it induces mutations in bacteria and cultured mouse lymphoma cells, but not in certain in vivo models like Drosophila melanogaster . The International Agency for Research on Cancer (IARC) has classified this compound as "Not classifiable as to its carcinogenicity to humans (Group 3)" based on limited evidence in experimental animals . The market for this chemical is experiencing steady growth, propelled by the consistent demand for high-performance rubber materials . Ongoing innovation focuses on the development of higher-purity grades to meet stringent performance requirements in advanced applications .

Properties

IUPAC Name

N-(4-nitrosophenyl)hydroxylamine
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InChI

InChI=1S/C6H6N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4,7,9H
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InChI Key

DZCCLNYLUGNUKQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NO)N=O
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Molecular Formula

C6H6N2O2
Record name P-QUINONE DIOXIME
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DSSTOX Substance ID

DTXSID8021222
Record name p-Benzoquinone dioxime
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Molecular Weight

138.12 g/mol
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Physical Description

P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Pale yellow solid; [HSDB] Dark grey or brown powder; [MSDSonline]
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Record name 2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime
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Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), SOL IN HOT WATER
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Vapor Pressure

0.0000141 [mmHg]
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Color/Form

PALE YELLOW NEEDLES FROM WATER

CAS No.

105-11-3
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Melting Point

464 °F (decomposes) (NTP, 1992)
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Mechanism of Action

Biological Activity

1,4-Benzoquinone dioxime (BQD), with the molecular formula C6_6H6_6N2_2O2_2 and a molecular weight of 138.12 g/mol, is an organic compound that has garnered attention due to its significant biological activities, particularly its mutagenic and carcinogenic properties. This article explores the biological activity of BQD, including its mechanisms of action, experimental findings, and implications for human health.

BQD appears as pale yellow to brown crystals or powder, with a melting point of approximately 243 °C. Its solubility characteristics include low water solubility (less than 0.01 g/100 mL at 22.5 °C) but notable solubility in organic solvents such as dioxane. BQD is known for its stability under normal conditions but is incompatible with strong acids and oxidizing agents.

Mutagenicity

Research has established that BQD is a direct-acting mutagen. It has been shown to induce mutations in various test systems:

  • Bacterial Systems : BQD has demonstrated mutagenic effects in Salmonella typhimurium strains TA98 and TA100, confirming its ability to cause genetic mutations .
  • Mammalian Cell Lines : In cultured mouse lymphoma L5178Y cells, BQD also induced mutations, although results were inconclusive for other cell lines such as C3H 10T½ cells .

Table 1: Summary of Mutagenicity Studies on BQD

Test SystemResultReference
Salmonella typhimurium TA98Positive
Salmonella typhimurium TA100Positive
Mouse lymphoma L5178Y cellsPositive
Drosophila melanogasterNegative

Carcinogenicity

BQD has been classified as a sex-specific carcinogen in experimental animal studies. Notably, it induced tumors in the urinary bladder of female rats when administered orally:

  • Experimental Findings : In high-dose groups, female rats exhibited an increase in transitional cell papillomas and carcinomas. In contrast, male rats did not show significant increases in neoplasms .
  • Mechanisms of Action : The compound's mutagenic activity may contribute to its carcinogenic potential, particularly through direct interaction with cellular components leading to genetic damage .

Toxicological Profile

The toxicity profile of BQD indicates moderate toxicity upon ingestion, with potential carcinogenic risks associated with long-term exposure. The compound can cause:

  • Genotoxic Effects : Induction of S-phase synthesis in liver cells without evidence of hepatotoxicity suggests a direct mitogenic effect .
  • Other Toxic Effects : Chronic exposure has been linked to inflammation and hyperplasia in renal tissues in animal models .

Case Studies and Research Findings

Several studies have focused on the biological implications of BQD:

  • Genotoxicity Studies : A study highlighted that while BQD was mutagenic in bacterial systems, it did not induce unscheduled DNA synthesis in hepatocytes from treated female rats .
  • Carcinogenic Mechanisms : Further research is needed to elucidate the mechanisms by which BQD induces bladder cancer, including examining its effects on cell proliferation within the bladder tissue .

Scientific Research Applications

Industrial Applications

1. Rubber Industry:

  • Vulcanizing Agent: 1,4-Benzoquinone dioxime is primarily used as a vulcanizing agent in the rubber industry. Its ability to enhance the mechanical properties of rubber makes it essential for producing durable rubber products .

2. Organic Synthesis:

  • Oxidative Regeneration: The compound is utilized in the oxidative regeneration of carbonyl compounds from oximes using superoxide ions generated in situ. This method is significant for synthesizing various organic compounds .
  • Dehydrogenation Reagent: It serves as a hydrogen acceptor and oxidant in organic synthesis, participating in reactions such as the Wacker-Tsuji oxidation .

Scientific Research Applications

1. Mutagenicity Studies:

  • Research indicates that this compound exhibits mutagenic properties. It has been identified as a direct-acting mutagen in Salmonella typhimurium, confirming its potential genetic risks .

2. Carcinogenicity Research:

  • Studies have shown that this compound can induce tumors in female rats, particularly in the urinary bladder, highlighting its sex-specific carcinogenic effects. Although no significant increase in neoplasms was observed in male rats, this finding necessitates further investigation into its carcinogenic mechanisms .

3. Toxicological Assessments:

  • The compound has been evaluated for its toxicity profile, indicating moderate toxicity upon ingestion and potential carcinogenic risks. Its interactions with biological systems are crucial for understanding its safety profile and regulatory considerations .

Case Studies

StudyFocusFindings
IARC Monographs (1982)CarcinogenicityLimited evidence of carcinogenicity; increased bladder tumors in female rats .
Mirsalis et al. (1987)GenotoxicityInduced mutations in bacterial systems; marked effects on liver cell proliferation without hepatotoxicity .
Haworth et al. (1983)Mutagenicity TestingPositive results for mutagenicity in Salmonella typhimurium; varied results across different test systems .

Preparation Methods

Reaction Mechanism and Stoichiometry

The nitrosation-oximation method involves sequential C-nitrosation of phenol followed by oximation of the intermediate monooxime. Ethyl nitrite serves as the nitrosating agent, reacting with phenol in an organic solvent (typically ethanol) under acidic conditions to form 1,4-benzoquinone monooxime. Subsequent treatment with hydroxylamine hydrochloride introduces the second oxime group, yielding the dioxime. The overall stoichiometry follows:

Phenol+2CH3CH2ONO+2NH2OHHClC6H4(NO)2+2CH3CH2OH+2HCl+2H2O\text{Phenol} + 2 \, \text{CH}3\text{CH}2\text{ONO} + 2 \, \text{NH}2\text{OH} \cdot \text{HCl} \rightarrow \text{C}6\text{H}4(\text{NO})2 + 2 \, \text{CH}3\text{CH}2\text{OH} + 2 \, \text{HCl} + 2 \, \text{H}_2\text{O}

This two-step process minimizes side reactions such as over-nitrosation or dimerization by maintaining strict temperature control during reagent addition.

Process Optimization

The Chinese patent CN113735737B details a high-yield protocol using ethanol as the solvent and nitrogen as the inert gas. Key parameters include:

  • Nitrosation Step : Ethyl nitrite (39.38 g) and phenol (47 g) react at 0–8°C for 0.5 hours, with hydrochloric acid (36–38 wt%) dissolved in ethanol added dropwise over 1.5 hours.

  • Oximation Step : Hydroxylamine hydrochloride (41.7 g) is introduced at 70°C for 2 hours, achieving complete conversion of the monooxime intermediate.

Post-reaction distillation at 75°C recovers >90% of the ethanol solvent, while vacuum filtration and centrifugal dehydration yield a light gray powder with 99.56% purity.

Table 1: Performance Metrics of Nitrosation-Oximation Method

ParameterValueSource
Yield86.97%
Purity (HPLC)99.56%
Reaction Time (Total)3.5 hours
Solvent Recovery Rate92%

Direct Coupling of Nitrosophenol and Hydroxylamine

Historical Context and Modern Adaptations

The US patent US2507112A pioneered a single-step method where nitrosophenol reacts with hydroxylamine salts at elevated temperatures (40–100°C). This approach circumvents the instability of ethyl nitrite by directly coupling pre-formed nitrosophenol with hydroxylamine hydrochloride or sulfate. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitroso group, followed by tautomerization to the dioxime:

O=C6H4NO+NH2OHO=C6H4N(OH)NH2HON=C6H4=NOH\text{O}=\text{C}6\text{H}4-\text{NO} + \text{NH}2\text{OH} \rightarrow \text{O}=\text{C}6\text{H}4-\text{N(OH)}-\text{NH}2 \rightarrow \text{HON}=\text{C}6\text{H}4=\text{NOH}

Scalability and Yield Enhancement

Industrial-scale implementations use hydroxylammonium sulfate due to its lower hygroscopicity compared to the hydrochloride salt. A representative procedure involves:

  • Dissolving nitrosophenol (61.5 g, 0.5 mol) in a hydroxylammonium sulfate solution (1.14 equivalents) diluted with water.

  • Heating to 47°C for 16 hours, followed by cooling to 5°C to precipitate the dioxime.

This method achieves 100% conversion of nitrosophenol, though isolation yields depend on the purity of the starting material.

Table 2: Comparative Analysis of Direct Coupling vs. Nitrosation-Oximation

ParameterDirect CouplingNitrosation-Oximation
Starting MaterialNitrosophenolPhenol
Reaction Steps12
Typical Yield80–100%85–87%
Purity95–98%99.5%
Solvent SystemAqueous/EthanolEthanol

Critical Process Parameters

Temperature Control

Exothermic reactions during nitrosation necessitate precise cooling. The nitrosation step in Method 1 requires maintaining 0–8°C to prevent decomposition of ethyl nitrite into nitrogen oxides. In contrast, Method 2 operates at 45–65°C to accelerate the coupling kinetics without compromising product stability.

Solvent and Inert Gas Selection

Ethanol’s dual role as solvent and nitrosating agent co-reactant in Method 1 simplifies purification but demands rigorous anhydrous conditions. Nitrogen purging in both methods suppresses oxidative side reactions, particularly the formation of quinone impurities.

Acid Concentration

Method 1 uses concentrated hydrochloric acid (36–38%) to protonate the intermediate monooxime, facilitating nucleophilic attack by hydroxylamine. Method 2 avoids exogenous acid, relying on the inherent acidity of hydroxylammonium salts to drive the reaction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-benzoquinone dioxime, and how can researchers optimize yield and purity?

  • Methodology : The primary synthesis involves oxidizing aniline or phenol using oxidizing agents like manganese dioxide or chloranil. To optimize yield, control reaction temperature (below decomposition point of 240°C) and use ionic liquids as green solvents to enhance reaction efficiency. Purification via recrystallization from hot water or acetic acid is recommended due to its solubility properties .
  • Analytical Validation : Confirm purity via melting point analysis (decomposition at ~240°C) and HPLC with UV detection (λ ~254 nm). Cross-validate with FT-IR to identify characteristic N-H and C=N stretches .

Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?

  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and grounded equipment to avoid static discharge (flammability risk). Store in airtight containers away from reducing agents. Monitor airborne concentrations (TLV-TWA: 0.4 mg/m³; STEL: 7 mg/m³) using OSHA-compliant detectors .
  • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation for potential mucous membrane irritation or systemic toxicity .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Separation : Utilize reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water + 0.1% formic acid) for high resolution.
  • Detection : Pair with UV-Vis (peak at ~290 nm) or mass spectrometry (ESI-negative mode, m/z 138.1 for [M-H]⁻) for specificity. Cross-reference with NMR (¹H: δ 6.8–7.2 ppm for aromatic protons) .

Advanced Research Questions

Q. How can contradictory mutagenicity data for this compound be resolved?

  • Context : Evidence shows positive mutagenicity in Salmonella typhimurium TA100 (with/without metabolic activation) but negative results in TA1535 .
  • Approach :

  • Test across multiple bacterial strains (e.g., TA98, TA102) to assess frameshift vs. base-pair substitution mechanisms.
  • Use mammalian cell assays (e.g., micronucleus test in L5178Y cells) to evaluate chromosomal damage.
  • Apply statistical meta-analysis to reconcile dose-response discrepancies and consider metabolic activation variability (e.g., S9 liver homogenate batch differences) .

Q. What experimental designs are optimal for assessing chronic toxicity and carcinogenic potential?

  • Animal Models : Follow IARC protocols using Sprague-Dawley rats (oral gavage, 50–200 mg/kg bw) and B6C3F1 mice (18-month exposure). Monitor bladder epithelium for papillomas/carcinomas, noting sex-specific susceptibility in rats .
  • Endpoints : Histopathology (H&E staining), oxidative stress biomarkers (8-OHdG, glutathione depletion), and DNA adduct quantification via ³²P-postlabeling .

Q. How can reaction conditions be tuned to control product distribution in arylsulfinic acid additions?

  • Variables : Adjust solvent polarity (e.g., DMF vs. ethanol) and acidity (pH 3–6) to favor either 1,2- or 1,4-adducts.
  • Mechanistic Insight : Use DFT calculations to model transition states and predict regioselectivity. Validate with in situ FT-IR to track intermediate formation .

Methodological Challenges and Solutions

Q. Why does this compound exhibit limited carcinogenicity in mice but potential activity in rats?

  • Hypothesis : Species-specific metabolic pathways (e.g., cytochrome P450 isoforms) may differentially activate proto-carcinogenic metabolites.
  • Testing : Conduct comparative metabolomics (LC-MS/MS) of urine/blood in both species. Isolate and test suspected metabolites (e.g., quinone-imine derivatives) in vitro .

Q. What strategies improve stability during storage and handling?

  • Stabilization : Store under inert gas (argon) at –20°C to prevent oxidative degradation. Add radical scavengers (e.g., BHT) to formulations.
  • Quality Control : Regularly assay via TLC (Rf ~0.5 in ethyl acetate/hexane) to detect decomposition products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
1,4-Benzoquinone dioxime

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